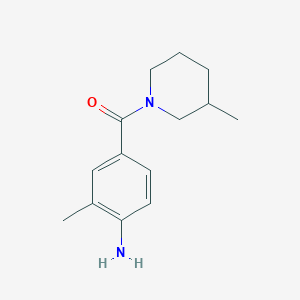

![molecular formula C13H20N2 B3372638 4-[(3-Methylpiperidin-1-yl)methyl]aniline CAS No. 926207-93-4](/img/structure/B3372638.png)

4-[(3-Methylpiperidin-1-yl)methyl]aniline

Übersicht

Beschreibung

“4-[(3-Methylpiperidin-1-yl)methyl]aniline” is a chemical compound with the molecular formula C13H20N2 . It is used for research purposes .

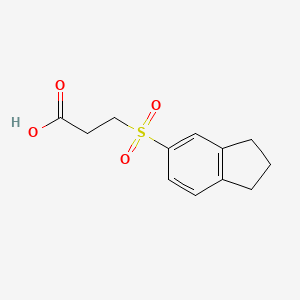

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring (aniline) attached to a 3-methylpiperidine ring via a methylene bridge . The molecular weight of the compound is 204.31 .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The predicted melting point is 99.65°C, and the predicted boiling point is approximately 316.8°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm3 and a refractive index of 1.57 .Wissenschaftliche Forschungsanwendungen

Electroluminescence and Material Science

One notable application is in the field of electroluminescence, where derivatives of aniline compounds, such as those synthesized through cyclometalation processes, are used in creating highly luminescent and efficient organic light-emitting diodes (OLEDs). For instance, tetradentate bis-cyclometalated platinum complexes incorporating aniline derivatives have demonstrated exceptional performance in OLED devices, highlighting their potential for developing advanced display and lighting technologies (Vezzu et al., 2010).

Pharmaceutical Intermediate Synthesis

In pharmaceutical research, compounds structurally related to "4-[(3-Methylpiperidin-1-yl)methyl]aniline" serve as key intermediates in synthesizing narcotic analgesics and other therapeutically significant molecules. An efficient synthesis route for a closely related compound, demonstrating its importance in the production of new generation analgesics, showcases the critical role of these intermediates in drug development (Kiricojevic et al., 2002).

Catalysis and Organic Synthesis

The compound and its derivatives find applications in catalysis and organic synthesis, facilitating the development of efficient synthetic routes for various N-arylated amines. A study demonstrates a one-pot synthesis approach using rhodium catalysts, emphasizing the compound's utility in simplifying and optimizing synthetic procedures for valuable amines (Zheng & Wang, 2019).

Anticancer Research

In anticancer research, derivatives of "this compound" have been investigated for their potential as small-molecule stabilizers of G-quadruplexes, which are structures in nucleic acids that can regulate gene expression. Stabilization of G-quadruplexes in the promoter regions of oncogenes represents a novel approach to cancer therapy. A study employing a derivative as a template for the structure-activity relationship (SAR) guided design identified potent stabilizers of the c-MYC G-quadruplex, opening avenues for developing new anticancer agents (Pomeislová et al., 2020).

Environmental Monitoring

Furthermore, modified metal-organic frameworks (MOFs) incorporating methylated aniline derivatives have been explored for environmental monitoring applications, such as the highly sensitive detection of biomarkers for aniline exposure in the human body. This highlights the compound's potential in developing advanced sensors for environmental and health safety monitoring (Jin & Yan, 2021).

Wirkmechanismus

Target of Action

This compound is often used for proteomics research , suggesting it may interact with a variety of proteins or enzymes

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets in a way that modulates their function, leading to changes in cellular processes. More detailed studies are required to elucidate the exact nature of these interactions.

Biochemical Pathways

Given its use in proteomics research , it is likely that it influences multiple pathways, depending on the proteins it interacts with

Result of Action

As a biochemical used in proteomics research , it likely has diverse effects depending on the specific proteins it interacts with and the cellular context. More research is needed to elucidate these effects.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, it is recommended to store this compound at room temperature .

Eigenschaften

IUPAC Name |

4-[(3-methylpiperidin-1-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-3-2-8-15(9-11)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGENRNIJCPZVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3372572.png)

![2-chloro-N-(5-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B3372587.png)

![8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372600.png)

![5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B3372623.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3372626.png)